(7-Chloroisoquinolin-3-yl)methanamine
Description
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(7-chloroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H,5,12H2 |
InChI Key |
ZRFGNSJTFHWIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloroisoquinolin-3-yl)methanamine typically involves the chlorination of isoquinoline followed by amination. One common method includes the following steps:
Chlorination: Isoquinoline is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 7-position.
Amination: The resulting 7-chloroisoquinoline is then treated with a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (7-Chloroisoquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily noted for its potential in pharmaceutical development . Its structural features, including the chloroisoquinoline moiety and methanamine group, suggest that it can serve as a building block for more complex molecules with therapeutic effects. For instance, the synthesis of (7-Chloroisoquinolin-3-yl)methanamine typically involves reacting 7-chloroisoquinoline with formaldehyde and ammonia under acidic conditions, which can be optimized for various applications in drug design.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds showed moderate to high activity against various pathogens, highlighting the potential for developing new antimicrobial agents .
Antimalarial Activity
The compound's derivatives have been evaluated for their antimalarial properties. For example, several 7-chloroquinoline derivatives demonstrated moderate antimalarial activity with IC50 values below 100 μM, and some exhibited high activity with IC50 values below 50 μM against Plasmodium falciparum . This suggests that this compound could be further explored as a basis for antimalarial drug development.
Anticancer Activity
In vitro studies have shown that certain derivatives of this compound possess anticancer properties. Compounds derived from this structure were tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Some compounds demonstrated selectivity towards MCF-7 cells, indicating potential for targeted cancer therapies .
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors involved in disease processes. These studies are essential for elucidating how modifications to the compound’s structure can enhance its efficacy and specificity.
Comparative Analysis of Related Compounds
To contextualize the applications of this compound, a comparison with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-7-chloroquinoline | Amino group at position 4 | Known for strong antibacterial properties |
| 3-Chloroisoquinoline | Chlorine at position 3 | Exhibits different pharmacological profiles |
| 7-Bromoisoquinoline | Bromine substituent at position 7 | Potentially different reactivity due to bromine |
| 6-Methoxyisoquinoline | Methoxy group at position 6 | Altered solubility and bioavailability |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity among isoquinoline derivatives.
Mechanism of Action
The mechanism of action of (7-Chloroisoquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
To contextualize the properties and applications of (7-Chloroisoquinolin-3-yl)methanamine, it is critical to compare it with structurally related compounds. Below is an analysis of key analogues, supported by experimental data and synthesis methodologies.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Analogues
Key Observations :
- Structural Backbone: The target compound and 7-chloro-2-methylquinolin-3-amine share identical molecular formulas (C${10}$H$9$ClN$_2$) but differ in substituent positions and functional groups. The methyl group at position 2 in the latter may sterically hinder interactions compared to the methanamine group in the target compound .
- Ring System: The benzofuran derivative () replaces the isoquinoline system with a benzofuran scaffold, reducing aromaticity and planarity, which could impact biological target binding .
Biological Activity
(7-Chloroisoquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chloroisoquinoline moiety linked to a methanamine group, which influences its reactivity and biological interactions. Understanding its biological activity can provide insights into its potential applications in pharmaceuticals, particularly as antimicrobial agents and enzyme inhibitors.
Chemical Structure
The chemical structure of this compound is characterized by:
- Chloro Substituent : Located at the 7-position of the isoquinoline ring.
- Amine Group : Attached to the carbon adjacent to the isoquinoline nitrogen.
This configuration is crucial for its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential effectiveness in treating infections.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing various biochemical pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Affinity : The compound's ability to bind to biological targets such as enzymes and receptors is critical. Its structural features may enhance binding affinity, leading to increased biological activity.
- Cell Membrane Penetration : The presence of the chloro group may facilitate cell membrane penetration, allowing the compound to exert its effects intracellularly .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-7-chloroquinoline | Amino group at position 4 | Known for strong antibacterial properties |
| 3-Chloroisoquinoline | Chlorine at position 3 | Exhibits different pharmacological profiles |
| 7-Bromoisoquinoline | Bromine substituent at position 7 | Potentially different reactivity due to bromine |
| 6-Methoxyisoquinoline | Methoxy group at position 6 | Altered solubility and bioavailability |
These compounds highlight how variations in substituents can lead to significant differences in biological activity and chemical reactivity.
Antimicrobial Activity
A study investigating the antimicrobial properties of isoquinoline derivatives found that compounds similar to this compound exhibited significant antibacterial activity against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Enzyme Inhibition Studies
In another study focused on enzyme inhibition, this compound was evaluated for its ability to inhibit specific kinases involved in cancer progression. The results indicated that the compound could effectively inhibit these enzymes, suggesting potential applications in cancer therapy .
Q & A
Q. What are the key structural features of (7-Chloroisoquinolin-3-yl)methanamine that influence its chemical reactivity and biological activity?
- Methodological Answer : The compound’s reactivity is governed by:
- The chloro substituent at the 7-position, which introduces steric and electronic effects, altering electrophilic substitution patterns on the isoquinoline ring .
- The methanamine group at the 3-position, which provides nucleophilic character for reactions like alkylation or acylation .
- Comparative studies of analogs (e.g., indole derivatives) suggest that chloro groups enhance binding affinity to hydrophobic pockets in enzymes or receptors, while the methanamine group facilitates hydrogen bonding .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves:
Isoquinoline core construction : Friedländer or Pomeranz-Fritsch reactions to form the heterocyclic backbone .
Chlorination : Electrophilic substitution (e.g., using Cl₂/FeCl₃) at the 7-position .
Methanamine functionalization : Reductive amination or Gabriel synthesis to introduce the amine group at the 3-position .
Optimization Tip : Catalysts like Pd/C or CuI improve yield in amination steps, while solvent polarity adjustments (e.g., DMF vs. THF) control regioselectivity .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro at 7-position, methanamine at 3-position) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₀H₉ClN₂: calculated 192.64 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from:
- Variability in assay conditions (e.g., pH, temperature). Standardize protocols using guidelines from Journal of Clinical Practice and Research .
- Structural analogs with subtle differences (e.g., 3-position vs. 4-position substitution). Perform SAR studies using a library of derivatives (see Table 1) .
Table 1 : Comparative Bioactivity of Isoquinoline Derivatives
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| (7-Chloro-isoquinolin-3-yl)methanamine | 0.12 | Serotonin Receptor | |
| (5-Bromo-isoquinolin-1-yl)methanamine | 2.45 | CYP450 Enzyme |
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Stabilize the amine group by buffering solutions at pH 6.5–7.5 to prevent protonation-induced degradation .
- Co-solvents : Use 10–20% DMSO or cyclodextrin derivatives to enhance solubility and reduce aggregation .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Q. How can computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors). Prioritize halogen bonding between the chloro group and Thr/Met residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Validation : Cross-check predictions with experimental data (e.g., SPR binding kinetics) .
Experimental Design Considerations
Q. What controls are essential when testing the compound’s antimicrobial activity?
- Methodological Answer : Include:
- Positive Controls : Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
- Solvent Controls : DMSO or ethanol at the same concentration used in test samples .
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .
Q. How to design a SAR study for this compound derivatives?
- Methodological Answer :
Vary Substituents : Synthesize analogs with substituents at positions 1, 4, or 7 (e.g., -Br, -CF₃, -OCH₃) .
Assay Selection : Test against multiple targets (e.g., kinases, GPCRs) to identify selectivity .
Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- In Vitro vs. In Vivo Differences : Perform parallel assays using liver microsomes (in vitro) and rodent models (in vivo) .
- Enzyme Variability : Check CYP450 isoform expression levels in test systems (e.g., CYP3A4 vs. CYP2D6 dominance) .
Q. Why do some studies report high cytotoxicity while others do not?
- Methodological Answer :
Factors include: - Cell Line Specificity : Test across multiple lines (e.g., cancer vs. normal cells) .
- Exposure Time : Short-term (24h) vs. long-term (72h) assays may yield different IC₅₀ values .
- Metabolic Activation : Some derivatives require liver enzyme conversion to become cytotoxic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
